H-Ser-Pro-OH
Description
Serine-Proline (Ser-Pro) is a dipeptide motif with unique structural and functional roles in proteins. Its conformational preferences are influenced by the interplay between serine’s hydroxyl group and proline’s cyclic side chain. In protein structures, Ser-Pro sequences are frequently associated with cis-proline conformations, stabilized by non-covalent C–H/O interactions between the Pro Cα–H and Ser Oγ . Bioinformatics analyses reveal that ~45% of Ser-cis-Pro structures exhibit these interactions, which are critical for stabilizing type VI β-turns and helical caps . Additionally, Ser-Pro motifs are enriched in phosphorylation sites (e.g., pSer-Pro in kinase substrates) and play roles in protein-protein interactions, such as binding to WW domains of peptidyl-prolyl isomerases like Pin1 .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c9-5(4-11)7(12)10-3-1-2-6(10)8(13)14/h5-6,11H,1-4,9H2,(H,13,14)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAXJMCUFIXCNI-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402478 | |
| Record name | CHEBI:74820 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Serylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029047 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23827-93-2 | |
| Record name | CHEBI:74820 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Serylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029047 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ser-Pro can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the synthesis of peptides . In this method, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the protection of amino groups, activation of carboxyl groups, and coupling reactions to form peptide bonds.
Industrial Production Methods
Industrial production of Ser-Pro typically involves large-scale SPPS, which allows for the efficient and high-yield synthesis of peptides. The process is automated and can be optimized for the production of various peptides, including Ser-Pro .
Chemical Reactions Analysis
Types of Reactions
Ser-Pro undergoes various chemical reactions, including:
Oxidation: Ser-Pro can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Ser-Pro into reduced forms, altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the Ser-Pro molecule, modifying its reactivity and interactions.
Common Reagents and Conditions
Common reagents used in the reactions of Ser-Pro include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ser-Pro can lead to the formation of oxidized peptides, while reduction can yield reduced peptides with altered functional groups .
Scientific Research Applications
Chemistry
- Peptide Synthesis : Ser-Pro serves as a model compound for studying peptide bond formation and stability. It is utilized in synthesizing more complex peptides, allowing researchers to explore functional properties further.
Biology
- Cellular Processes : This compound is involved in enzyme-substrate interactions and affects protein folding and stability. It has been investigated for its role in cellular signaling pathways, particularly those involving phosphorylation.
Medicine
- Therapeutic Potential : Ser-Pro has been explored for its anti-inflammatory and analgesic properties. It shows promise in treating conditions such as cadmium-induced kidney injury and may have applications in drug delivery systems.
Industry
- Biochemical Assays : In industrial applications, Ser-Pro is used in the development of peptide-based materials and products, contributing to the production of bioactive peptides.
Case Study 1: Angiotensin I-Converting Enzyme (ACE) Inhibition
A peptide derived from maitake mushrooms containing the sequence Tyr-Pro-Ser exhibited notable ACE inhibitory activity. This suggests potential use as an antihypertensive agent, highlighting Ser-Pro's role in cardiovascular health.
Case Study 2: Celiac Disease Research
Research on A-gliadin peptides implicated in celiac disease revealed that peptides containing the Ser-Pro sequence demonstrated cytotoxic effects on CaCo-2 cells (a model for intestinal epithelial cells). This finding suggests a role for Ser-Pro in gastrointestinal health and disease management.
Case Study 3: Cancer Therapeutics
A study involving synthetic peptides similar to Ser-Pro demonstrated significant apoptosis induction in cervical cancer cells. The mechanism involved mitochondrial membrane disruption, indicating potential as an anticancer agent.
Case Study 4: Inflammation Reduction
In models of chronic inflammation, related peptides were shown to significantly reduce levels of pro-inflammatory cytokines. This suggests that Ser-Pro could be beneficial in managing inflammatory diseases.
Pharmacokinetics of Ser-Pro
The pharmacokinetics of Ser-Pro involves several stages:
- Absorption : Efficiently absorbed in biological systems.
- Distribution : Widely distributed across tissues due to its peptide nature.
- Metabolism : Subject to enzymatic degradation by proteases.
- Excretion : Primarily eliminated via renal pathways.
Biological Activities
Ser-Pro exhibits a range of biological activities:
- Antioxidant Properties : Demonstrated antioxidant activities can help mitigate oxidative stress.
- Anti-inflammatory Effects : Modulates immune responses through interactions with cytokines.
- Antimicrobial Activity : Potential antimicrobial effects against various pathogens.
Mechanism of Action
The mechanism of action of Ser-Pro involves its interaction with specific molecular targets and pathways. For example, Ser-Pro can modulate the activity of enzymes and proteins involved in cellular signaling and metabolic processes . It can also influence the phosphorylation and dephosphorylation of proteins, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ser-Pro’s structural and functional properties are distinct from other X-Pro dipeptides (X = Ala, Gly, His, Thr). Below is a systematic comparison:
Functional Roles
- Key Findings :
Thermodynamic and Kinetic Properties
| Property | Ser-Pro | Ala-Pro |
|---|---|---|
| cis-Pro stability | ΔG = -1.2 kcal/mol (DFT) | ΔG = +0.8 kcal/mol |
| β-turn formation | 14% of sequences | 5% of sequences |
| Helix termination | 53% in α-/310-helix caps | Rare |
- Key Findings :
Data Tables
Table 1. Structural Analysis of X-Pro Motifs in the PDB
| Dipeptide | % cis-Pro | % β-turns | % Helical Caps |
|---|---|---|---|
| Ser-Pro | 45% | 49% | 53% |
| Ala-Pro | 5% | 34% | 12% |
Biological Activity
Ser-Pro, a dipeptide composed of serine (Ser) and proline (Pro), has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into the biological activity of Ser-Pro, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
Ser-Pro is characterized by its unique amino acid composition, which influences its biological functions. The structure is critical for its interactions with biological systems, particularly in modulating cellular responses. The dipeptide can adopt various conformations that impact its biological activity.
1. Antioxidant Activity
Recent studies have indicated that Ser-Pro exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress.
- Mechanism of Action : Ser-Pro may enhance the activity of endogenous antioxidant enzymes or directly scavenge reactive oxygen species (ROS) .
- Research Findings : In vitro assays have shown that Ser-Pro can reduce oxidative damage in cell cultures exposed to oxidative stressors .
2. Enzyme Inhibition
Ser-Pro has been studied for its potential as an enzyme inhibitor, particularly in the context of hypertension.
- ACE Inhibition : Angiotensin-converting enzyme (ACE) inhibitors are vital for managing blood pressure. Ser-Pro has been shown to inhibit ACE activity effectively, which can lead to antihypertensive effects .
- IC50 Values : The inhibitory concentration (IC50) values for Ser-Pro in ACE inhibition assays have been reported as low, indicating high potency .
Case Study 1: Cancer Therapeutics
In a study exploring drug delivery systems for cancer therapy, Ser-Pro was incorporated into peptide-drug conjugates to enhance the intracellular uptake of methotrexate (MTX). The findings suggested that:
- Enhanced Uptake : The conjugates demonstrated improved cellular penetration compared to MTX alone.
- Cytotoxicity : At higher concentrations, Ser-Pro conjugates exhibited greater cytotoxic effects on drug-resistant cancer cell lines .
Case Study 2: Multiple Sclerosis
The presence of the Ser-Pro-Cys tripeptide was identified in the blood serum of multiple sclerosis patients. Although its precise biological role remains unclear, this finding suggests a potential link between Ser-Pro and neurological health:
- Biomarker Potential : The detection of this peptide could serve as a biomarker for monitoring disease progression in multiple sclerosis .
Data Table: Biological Activities of Ser-Pro
Research Findings and Implications
The biological activities of Ser-Pro indicate its potential applications in therapeutic contexts. Its antioxidant properties may contribute to protective strategies against oxidative stress-related diseases. Furthermore, its role as an ACE inhibitor opens avenues for hypertension management.
The incorporation of Ser-Pro into drug delivery systems signifies a promising approach to overcoming challenges associated with drug resistance in cancer therapy.
Q & A
Q. How to formulate a testable hypothesis about Ser-Pro’s role in protein misfolding diseases?
- Methodological Answer : Apply the P-E/I-C-O framework:
- Population (P) : Amyloid-β peptides containing Ser-Pro.
- Exposure (E) : Cis-Pro conformation induced by oxidative stress.
- Comparison (C) : Ser-Pro vs. Ala-Pro mutants.
- Outcome (O) : Aggregation kinetics measured by Thioflavin T assays.
Validate using transgenic models (e.g., C. elegans) and correlate findings with clinical data on mutation prevalence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
